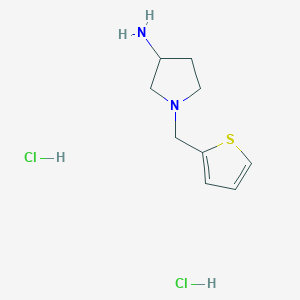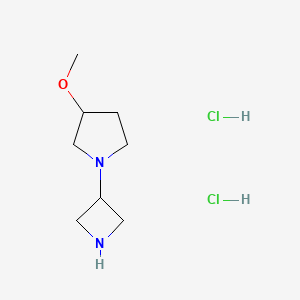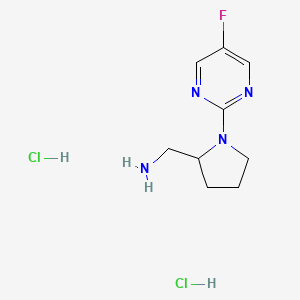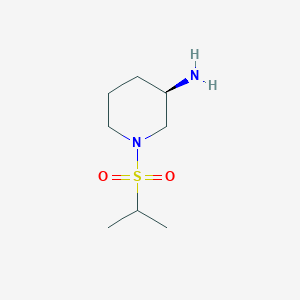![molecular formula C11H17NO2 B1474247 (1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol CAS No. 1932082-43-3](/img/structure/B1474247.png)
(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol
Overview
Description
(1R,2R)-2-{[(5-methylfuran-2-yl)methyl]amino}cyclopentan-1-ol, or 5-Methyl-2-furancarboxamide, is an organic compound with a wide range of applications in the scientific research field. It is a synthetic compound with a unique structure, consisting of a cyclopentane ring and a furan ring. This compound has been used in a variety of experiments for its ability to act as a substrate for various enzymes and for its ability to act as a ligand for certain proteins.
Scientific Research Applications
5-Methyl-2-furancarboxamide is a valuable compound for scientific research. It has been used in a variety of experiments, including those involving enzyme activity, protein-ligand interactions, and metabolic studies. It has also been used to study the synthesis of other compounds, such as amino acids and peptides. Additionally, 5-Methyl-2-furancarboxamide has been used to study the structure and function of proteins and to study the effects of drugs on the body.
Mechanism of Action
The mechanism of action of 5-Methyl-2-furancarboxamide is not fully understood. However, it is believed to act as a substrate for certain enzymes, as well as a ligand for certain proteins. It is also believed to interact with other molecules in the body, such as amino acids, to facilitate metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-furancarboxamide are not fully understood. However, it is believed to have an effect on the structure and function of proteins, as well as on the synthesis of other compounds. Additionally, it has been suggested that it may have an effect on the metabolism of certain drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Methyl-2-furancarboxamide in lab experiments include its stability, its low cost, and its ability to act as a substrate for certain enzymes and as a ligand for certain proteins. Additionally, it is relatively easy to synthesize. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, and it has a relatively low melting point.
Future Directions
There are a number of potential future directions for 5-Methyl-2-furancarboxamide. For example, further research could be done to better understand its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential uses in drug synthesis and drug delivery. Additionally, further research could be done to explore its potential use in the development of new therapeutic agents. Finally, further research could be done to explore its potential use in the study of protein structure and function.
properties
IUPAC Name |
(1R,2R)-2-[(5-methylfuran-2-yl)methylamino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-5-6-9(14-8)7-12-10-3-2-4-11(10)13/h5-6,10-13H,2-4,7H2,1H3/t10-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRSSHZEZSFNHL-GHMZBOCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)CN[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 8-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B1474164.png)
![(2S)-2-[(2,4-Dimethoxybenzyl)amino]propan-1-ol](/img/structure/B1474166.png)
![(1R,2R)-2-[(2-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474167.png)
![(1R,2R)-2-[(3-fluorophenyl)amino]cyclopentan-1-ol](/img/structure/B1474168.png)



![3-Cyclopropylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1474174.png)

![N-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine dihydrochloride](/img/structure/B1474178.png)

![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/no-structure.png)

